O-(3-cyclopentylpropyl)hydroxylamine
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Overview
Description
O-(3-cyclopentylpropyl)hydroxylamine is a chemical compound with the molecular formula C8H17NO. It contains a hydroxylamine group attached to a 3-cyclopentylpropyl chain. This compound is part of the hydroxylamine derivatives family, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of O-(3-cyclopentylpropyl)hydroxylamine can be achieved through several synthetic routes. One common method involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts, followed by mild and hydrazine-free hydrolysis .
Industrial Production Methods
Industrial production methods for hydroxylamine derivatives often involve the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction. these methods have limitations such as lengthy procedures, low yields, and inseparable byproducts . A more recent approach involves the coupling of electrodialysis with oxime hydrolysis, which offers better mass transfer performance, mild reaction conditions, and simpler operation .
Chemical Reactions Analysis
Types of Reactions
O-(3-cyclopentylpropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: Hydroxylamines can be oxidized to nitroso compounds.
Reduction: Hydroxylamines can be reduced to amines.
Substitution: Hydroxylamines can participate in substitution reactions, such as O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonates for O-alkylation, diaryliodonium salts for O-arylation, and transition metal catalysts for various transformations .
Major Products
The major products formed from these reactions include O-substituted hydroxylamines, nitroso compounds, and amines .
Scientific Research Applications
O-(3-cyclopentylpropyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of O-(3-cyclopentylpropyl)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. By acting as a radical scavenger, it inhibits the enzyme’s activity, thereby preventing bacterial proliferation . This mechanism is crucial for its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(3-cyclopentylpropyl)hydroxylamine include:
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopentylpropyl chain. This structural feature may confer distinct properties and reactivity compared to other hydroxylamine derivatives .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
O-(3-cyclopentylpropyl)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c9-10-7-3-6-8-4-1-2-5-8/h8H,1-7,9H2 |
InChI Key |
RGQUBBUWBYPDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCON |
Origin of Product |
United States |
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